molecular formula C₂₄H₃₁KO₄ B1140452 ドロスピレノン酸カリウム塩 CAS No. 90704-90-8

ドロスピレノン酸カリウム塩

カタログ番号: B1140452
CAS番号: 90704-90-8
分子量: 422.6
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Drospirenone Acid Potassium Salt is a synthetic compound derived from drospirenone, a progestin used in oral contraceptives and hormone replacement therapy. Drospirenone Acid Potassium Salt is known for its unique pharmacological properties, including antimineralocorticoid and antiandrogenic activities .

科学的研究の応用

Pharmacological Properties

Drospirenone exhibits several key pharmacological actions:

  • Anti-mineralocorticoid Activity : It acts as an aldosterone antagonist, comparable in potency to spironolactone. This property allows it to regulate sodium and potassium levels in the body effectively .
  • Androgen Receptor Antagonism : Drospirenone also demonstrates antiandrogenic properties, inhibiting the effects of dihydrotestosterone (DHT) and thereby reducing symptoms associated with conditions like acne and hirsutism .
  • Progesterone Receptor Agonism : It mimics the effects of natural progesterone, which is beneficial in various hormonal therapies .

Clinical Applications

Drospirenone Acid Potassium Salt is primarily used in the following areas:

  • Oral Contraceptives : It is commonly combined with ethinyl estradiol to form contraceptive pills such as Yasmin® and Yaz®. These formulations are effective for preventing pregnancy while also addressing conditions like premenstrual dysphoric disorder (PMDD) and moderate acne .
  • Management of Hyperkalemia Risk : Due to its potassium-sparing effects, there is a potential risk of hyperkalemia, especially when used concurrently with other medications that increase potassium levels. A study indicated that women using drospirenone had a 10% higher risk of hyperkalemia compared to those using levonorgestrel-based contraceptives .

Data Tables

The following table summarizes key pharmacokinetic parameters observed in various studies involving drospirenone:

Parameter Drospirenone Alone (4 mg) Drospirenone with Ethinyl Estradiol (0.02 mg) Ratio (Drospirenone Alone vs. Combination)
AUC (0–24 h) (ng × h/mL)543.5442.0123.0%
C max (ng/mL)27.337.572.7%
t max (h)3.51.7
AUC (t,ss) (ng × h/mL)1066.81394.576.5%

This table illustrates the differences in drug exposure when drospirenone is administered alone versus in combination with ethinyl estradiol, highlighting the importance of understanding these interactions for effective clinical use .

Case Studies

  • Hyperkalemia Association Study : A retrospective cohort study evaluated over 1 million women aged 18-46 who began using oral contraceptives between 1997 and 2009. The study found that those using drospirenone had a higher likelihood of being prescribed spironolactone, which further increased their risk of hyperkalemia due to the combined potassium-sparing effects of both medications .
  • Efficacy in Treating Acne : In clinical trials, drospirenone's antiandrogenic properties have shown significant efficacy in reducing acne lesions among women with hormonal imbalances related to polycystic ovary syndrome (PCOS). Patients reported improved skin conditions after several months of treatment with drospirenone-containing oral contraceptives .

作用機序

Target of Action

Drospirenone is a synthetic progestin that primarily targets the progesterone receptor (PR) and mineralocorticoid receptor (MR) . It also interacts with the androgen receptor (AR) , albeit with lower affinity . These receptors play crucial roles in various physiological processes, including reproductive health, fluid balance, and androgenic effects .

Mode of Action

Drospirenone acts as an agonist of the PR and an antagonist of the MR and AR . As a progestogen, it binds to the PR, mimicking the action of natural progesterone . Its antimineralocorticoid activity opposes the action of aldosterone, a hormone that promotes salt and water retention . Its antiandrogenic activity helps to counteract the effects of androgens .

Biochemical Pathways

Drospirenone affects several biochemical pathways. For instance, it has been found to alter the plasminogen activator system in endometrial endothelial cells . This system is involved in hemostasis and matrix turnover, crucial for lysing blood clots .

Pharmacokinetics

Drospirenone exhibits a bioavailability of 66–85% . It is primarily metabolized in the liver, mostly via CYP450-independent pathways (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The two major inactive metabolites identified are the acid form of drospirenone (known as M11) and the 4,5-dihydro-drospirenone-3-sulfate (M14) . It is excreted in both urine and feces .

Result of Action

The action of drospirenone results in various molecular and cellular effects. Its contraceptive effects are primarily due to the suppression of ovulation . Additionally, its antimineralocorticoid activity opposes estrogen-induced salt and water retention, which can maintain or slightly reduce body weight . Its antiandrogenic activity can help control acne and premenstrual dysphoric disorder (PMDD) .

Action Environment

The action of drospirenone can be influenced by various environmental factors. For instance, it may interact with potassium-sparing medications such as ACE inhibitors, angiotensin II receptor antagonists, potassium-sparing diuretics, potassium supplements, heparin, antimineralocorticoids, and nonsteroidal anti-inflammatory drugs to further increase potassium levels . Therefore, the efficacy and stability of drospirenone can be affected by the presence of these medications in the body .

生化学分析

Biochemical Properties

Drospirenone Acid Potassium Salt, as a derivative of Drospirenone, may share similar biochemical properties. Drospirenone is known to interact with various enzymes, proteins, and other biomolecules. It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It also has additional antimineralocorticoid and antiandrogenic activity .

Cellular Effects

Drospirenone Acid Potassium Salt may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Drospirenone, for instance, provides contraception primarily by suppressing ovulation . It also has the potential to control acne and premenstrual dysphoric disorder (PMDD) when used with estrogens .

Molecular Mechanism

The molecular mechanism of action of Drospirenone Acid Potassium Salt likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an analog of spironolactone, it may affect the levels of serum sodium and potassium .

Metabolic Pathways

Drospirenone Acid Potassium Salt may be involved in various metabolic pathways. Drospirenone is metabolized in the liver, mostly via CYP450-independent processes (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 .

準備方法

化学反応の分析

Types of Reactions

Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of drospirenone, as well as substituted derivatives with different functional groups .

類似化合物との比較

Similar Compounds

Uniqueness

Drospirenone Acid Potassium Salt is unique due to its combined progestogenic, antimineralocorticoid, and antiandrogenic activities. This combination makes it particularly effective in treating conditions like hypertension, acne, and hormone-related disorders .

生物活性

Drospirenone, a synthetic progestin, is widely used in oral contraceptives and has garnered attention for its unique biological activities, particularly its antimineralocorticoid and antiandrogenic properties. This article explores the biological activity of Drospirenone Acid Potassium Salt, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Drospirenone functions primarily through the following mechanisms:

  • Antimineralocorticoid Activity : Drospirenone exhibits potent antimineralocorticoid effects, which are approximately eight times greater than those of spironolactone. This property allows it to antagonize aldosterone receptors, leading to increased sodium and water excretion while reducing potassium excretion . This mechanism is particularly beneficial in managing conditions associated with fluid retention.
  • Antiandrogenic Activity : Drospirenone inhibits the binding of dihydrotestosterone (DHT) to androgen receptors, effectively counteracting the effects of androgens. This activity is useful in treating conditions like acne and hirsutism, especially in women with polycystic ovary syndrome (PCOS) where hyperandrogenism is prevalent .
  • Progesterone Receptor Agonism : As a progestin, drospirenone binds to progesterone receptors, contributing to its contraceptive efficacy by inhibiting ovulation and altering the endometrial lining .

Pharmacokinetics

The pharmacokinetic profile of drospirenone includes:

  • Bioavailability : 66–85% when administered orally.
  • Protein Binding : Approximately 95–97%, primarily to serum albumin.
  • Metabolism : Predominantly hepatic, involving CYP450-independent pathways and some contribution from CYP3A4. Major metabolites include drospirenone acid and 4,5-dihydrodrospirenone 3-sulfate .
  • Half-life : 25–33 hours, allowing for once-daily dosing in contraceptive formulations .

Case Study: Hirsutism in PCOS

A study involving 15 women with hirsutism due to PCOS evaluated the effects of a combination of ethinyl estradiol and drospirenone over 12 cycles. The results indicated:

  • Improvement in Hirsutism Scores : Significant reduction was observed from the sixth cycle onward.
  • Hormonal Profile Changes : Decreased levels of luteinizing hormone (LH), testosterone, and an increase in sex hormone-binding globulin (SHBG) were noted after treatment .

Hyperkalemia Risk Assessment

Concerns regarding hyperkalemia associated with drospirenone have been investigated in large cohort studies. A retrospective analysis assessed over 1.1 million women using oral contraceptives containing drospirenone compared to those using levonorgestrel. Key findings included:

  • Adjusted Hazard Ratio for Hyperkalemia : 1.10 (95% CI 0.95–1.26), indicating no significant increase in hyperkalemia risk associated with drospirenone use alone.
  • Concomitant Use with Spironolactone : The odds of using spironolactone alongside drospirenone were significantly higher (OR 2.66), highlighting the need for careful potassium monitoring in these patients .

Summary of Biological Activities

Activity TypeDescription
AntimineralocorticoidIncreases sodium/water excretion; reduces potassium excretion
AntiandrogenicInhibits DHT binding; treats acne and hirsutism
Progesterone AgonistInhibits ovulation; alters endometrial lining for contraceptive effect

特性

InChI

InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHWUTVLXZIZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675876
Record name PUBCHEM_46781436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90704-90-8
Record name PUBCHEM_46781436
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。